Indeno[2,1-b]chromene-6-carbaldehyde
Description
Significance of Indeno-Fused Chromene Systems in Contemporary Organic Chemistry
Indeno-fused chromene systems are significant scaffolds in modern organic chemistry due to their rigid, planar, and conjugated structures. These characteristics often lead to interesting photophysical properties and have made them targets in materials science. For instance, indenofluorenes, which share the indene (B144670) substructure, have been investigated for their potential in organic electronic systems like OLEDs, OFETs, and OPVCs. figshare.com
Furthermore, the fusion of the indene and chromene ring systems creates a privileged structure in medicinal chemistry. Derivatives of the indeno-chromene skeleton have been reported to exhibit a range of biological activities, including anticancer, antimicrobial, and antioxidant properties. The structural similarity of some indeno[1,2-b]chromene derivatives to naturally occurring compounds like pyranokunthone B and β-lapachone underscores their potential as bioactive agents. researchgate.net
Overview of Aldehyde Functionality in Polycyclic Aromatic Compounds
The aldehyde group (–CHO) is a cornerstone of organic synthesis, and its presence on a polycyclic aromatic framework like indeno[2,1-b]chromene imparts specific reactivity. acs.org An aldehyde consists of a carbonyl center (a carbon double-bonded to an oxygen) bonded to a hydrogen and an R group. acs.org In Indeno[2,1-b]chromene-6-carbaldehyde, the aldehyde is attached to the complex polycyclic system.
The carbonyl group is strongly electron-withdrawing, which reduces the electron density of the aromatic rings, making them less susceptible to electrophilic attack. guidechem.com However, this electronic feature also makes the aldehyde carbon itself a potent electrophile, readily undergoing nucleophilic addition reactions. acs.org This reactivity is the basis for numerous synthetic transformations, including the formation of alcohols, imines, and alkenes through reactions like Grignard additions, reductive aminations, and the Wittig reaction. acs.orgguidechem.com The aldehyde group is a key intermediate in the synthesis of a wide variety of pharmaceuticals, dyes, and fragrances. guidechem.com
Historical Context of Related Chromene and Indene Scaffolds
The development of synthetic routes to chromene and indene derivatives has a rich history in organic chemistry, driven by their prevalence in natural products and their utility as synthetic building blocks.
Chromenes: The synthesis of the chromene core has been a subject of intense research. rsc.org Early methods often involved the Pechmann condensation for coumarin (B35378) synthesis (a related chromen-2-one system), which could then be further modified. Modern synthetic strategies are diverse and include multicomponent reactions, which allow for the rapid construction of complex chromene derivatives from simple starting materials. researchgate.net For example, a three-step sequence starting from salicylaldehydes and α,β-unsaturated carbonyl compounds has been developed to form the chromene core, which can then undergo further reactions to build more complex polycyclic systems. rsc.org Gold-catalyzed cycloisomerization of ortho-alkynylbenzaldehydes represents another advanced method for accessing functionalized chromenes. acs.org
Indenes: The synthesis of the indene framework has also evolved significantly. nih.gov Early approaches often relied on intramolecular cyclizations of appropriately substituted aromatic precursors. More recent methods have focused on efficiency and selectivity. For example, rhodium(I)-catalyzed reactions of 2-(chloromethyl)phenylboronic acid with alkynes provide indene derivatives in high yields. nih.gov Iron(III) chloride has been used to catalyze the reaction of N-benzylic sulfonamides with internal alkynes to afford functionalized indenes. nih.gov These modern catalytic methods have greatly expanded the accessibility and diversity of indene-containing compounds. The synthesis of fused indanone scaffolds, which are precursors to indenes, has also seen significant advancement, with numerous strategies for creating fused- and spirocyclic frameworks. vibrantpharma.com
The synthesis of the combined indeno-chromene system often involves multi-component reactions that bring together precursors for both the indene and chromene moieties in a single pot. For example, functionalized indeno[1,2-b]chromene derivatives have been synthesized through the condensation of 1H-indene-1,3(2H)-dione with a benzaldehyde (B42025) and subsequent cyclization with a naphthoquinone derivative. researchgate.net
Physicochemical and Spectroscopic Data
While specific experimental research on this compound is not widely published, data can be aggregated from chemical suppliers and inferred from studies on closely related compounds.
Physicochemical Properties
The following table outlines key physicochemical properties for this compound.
| Property | Value |
| CAS Number | 75293-82-2 |
| Molecular Formula | C₁₇H₁₀O₂ |
| Molecular Weight | 246.26 g/mol |
| Exact Mass | 246.0681 g/mol |
| Topological Polar Surface Area | 30.2 Ų |
| Hydrogen Bond Acceptor Count | 2 |
| Complexity | 353 |
Data sourced from Guidechem. guidechem.com
Representative Spectroscopic Data
The characterization of indeno-chromene derivatives is typically achieved through a combination of spectroscopic methods. The following table provides expected data ranges for this compound based on the analysis of analogous structures reported in the literature. researchgate.netresearcher.life
| Spectroscopic Method | Expected Observations |
| Infrared (IR) Spectroscopy | A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the aldehyde. Bands in the 1600-1450 cm⁻¹ region for aromatic C=C stretching. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | A distinctive singlet for the aldehyde proton (CHO) in the downfield region, typically between δ 9.5 and 10.5 ppm. A complex multiplet pattern in the aromatic region (δ 7.0-8.5 ppm) for the protons on the fused ring system. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | A signal for the aldehyde carbonyl carbon in the highly deshielded region of δ 190-200 ppm. Multiple signals in the δ 110-160 ppm range corresponding to the sp² hybridized carbons of the aromatic and alkene moieties. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 246). Fragmentation patterns would likely involve the loss of the aldehyde group (CHO) and other characteristic cleavages of the polycyclic system. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
indeno[2,1-b]chromene-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O2/c18-10-15-13-7-3-2-6-12(13)14-9-11-5-1-4-8-16(11)19-17(14)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRZXVDMBPQFJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C(=C3O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328132 | |
| Record name | indeno[2,1-b]chromene-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75293-82-2 | |
| Record name | indeno[2,1-b]chromene-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of Indeno 2,1 B Chromene 6 Carbaldehyde
Functional Group Transformations of the Carbaldehyde Moiety
The aldehyde functional group at the 6-position is a key site for chemical modification, readily undergoing reactions typical of aromatic aldehydes. These transformations are fundamental for structural elaboration and the introduction of new functionalities.
The carbonyl carbon of the carbaldehyde group is electrophilic and susceptible to attack by a wide array of nucleophiles. While specific studies on indeno[2,1-b]chromene-6-carbaldehyde are not extensively detailed in the public literature, its reactivity can be inferred from the behavior of other aromatic aldehydes and related heterocyclic systems. For instance, the related compound indeno[1,2-c]chromene-6,11-dione has been shown to readily undergo nucleophilic addition with various nitrogen nucleophiles. researchgate.net
Common nucleophilic addition reactions expected for the carbaldehyde include the formation of cyanohydrins with cyanide ions, hemiacetals and acetals with alcohols, and addition of organometallic reagents like Grignard reagents to yield secondary alcohols. britannica.com A particularly important reaction is the condensation with primary amines to form Schiff bases (imines), which serves as a cornerstone for synthesizing more complex derivatives and conjugates. nih.govallsubjectjournal.com
| Nucleophile | Reaction Product | Significance |
|---|---|---|
| HCN / CN⁻ | Cyanohydrin | Introduces a nitrile and hydroxyl group, versatile intermediate. |
| R-OH (Alcohols) | Hemiacetal/Acetal | Protection of the aldehyde group or modulation of properties. |
| R-MgX (Grignard Reagents) | Secondary Alcohol | Formation of a new carbon-carbon bond. |
| R-NH₂ (Primary Amines) | Schiff Base (Imine) | Key step for synthesizing heterocyclic moieties and conjugates. nih.govallsubjectjournal.com |
| Hydrazine (B178648) (H₂NNH₂) | Hydrazone | Intermediate for Wolff-Kishner reduction or synthesis of N-heterocycles. researchgate.net |
The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The transformation of the carbaldehyde to the corresponding indeno[2,1-b]chromene-6-carboxylic acid can be achieved using a variety of oxidizing agents. Aldehydes are easily oxidized, often with mild reagents. ncert.nic.in Common laboratory reagents for this purpose include chromium-based reagents like Jones reagent (CrO₃ in aqueous acid), potassium permanganate (B83412) (KMnO₄), and hydrogen peroxide, often in formic acid. libretexts.orgsciencemadness.org Milder and more selective methods, such as using Oxone or sodium perborate, are also effective for oxidizing aromatic aldehydes. organic-chemistry.org
Reduction: The carbaldehyde can be reduced to the corresponding primary alcohol, (indeno[2,1-b]chromen-6-yl)methanol. This transformation is typically accomplished with hydride reagents. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent suitable for this purpose, while the more reactive lithium aluminum hydride (LiAlH₄) can also be used. britannica.comlibretexts.org Catalytic hydrogenation over a metal catalyst (e.g., Ni, Pd, Pt) is another effective method. britannica.com For complete deoxygenation to a methyl group (Wolff-Kishner or Clemmensen reduction), more vigorous conditions are required. britannica.comncert.nic.in
| Transformation | Product Functional Group | Typical Reagents | Reference |
|---|---|---|---|
| Oxidation | Carboxylic Acid (-COOH) | KMnO₄, Jones Reagent (CrO₃/H₂SO₄), H₂O₂/HCOOH, Sodium Perborate | ncert.nic.inlibretexts.orgorganic-chemistry.org |
| Reduction | Primary Alcohol (-CH₂OH) | NaBH₄, LiAlH₄, Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | britannica.comlibretexts.orgchemguide.co.uk |
Ring-Opening and Ring-Closing Reactions of the Chromene and Indene (B144670) Moieties
The fused ring system of indeno[2,1-b]chromene is generally stable, but the chromene moiety can participate in ring-opening reactions under specific conditions, such as photochemical stimulation. Studies on related chromene derivatives have demonstrated that photoexcitation can lead to the cleavage of the C-O bond and formation of a transient, ring-opened colored species. libretexts.org
Conversely, ring-closing reactions are fundamental to the synthesis of the indeno[2,1-b]chromene skeleton itself. Various synthetic strategies accomplish the formation of this tricyclic system. For example, palladium-catalyzed reactions of 2-alkynylhalobenzenes with 2-alkynylphenols provide an efficient route to the indeno[1,2-c]chromene core, a structural isomer. A gold(I)-catalyzed cascade reaction involving a double cyclization of o-(alkynyl)styrenes has been developed to stereoselectively synthesize sulfur- and selenium-containing analogues of the indeno[1,2-b]chromene framework. jocpr.com
Derivatization Strategies for Structural Modification
The this compound scaffold is an excellent starting point for extensive structural modification, enabling the synthesis of diverse derivatives.
The carbaldehyde group serves as a convenient handle for constructing new heterocyclic rings fused to or substituted on the indeno[2,1-b]chromene core. These reactions typically involve condensation of the aldehyde with a molecule containing two nucleophilic sites. For instance, reaction with hydrazine or substituted hydrazines can yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. The synthesis of thienopyrimidines and thienopyridines from a related indeno[2,1-b]thiophene derivative highlights the versatility of this approach for creating complex, fused heterocyclic systems. tandfonline.com The use of enaminonitriles and enaminones on chromene backbones has also been reported as a powerful strategy for accessing a variety of azole-based heterocycles. libretexts.org
The formation of conjugates and hybrid molecules is a key strategy to combine the properties of the indeno[2,1-b]chromene core with other chemical entities. The most direct method for this is through the formation of a Schiff base (imine) by reacting the carbaldehyde with a primary amine. allsubjectjournal.com This amine can be part of another bioactive molecule, a peptide, a fluorophore, or a linker for attachment to a larger system. Schiff bases derived from aldehydes and various amines, including those containing sulfur, are widely synthesized and characterized. scirp.org The resulting imine bond provides a stable linkage to create novel hybrid structures. For example, reacting the aldehyde with amino-functionalized polymers or biomolecules would result in the formation of complex conjugates.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Indeno[1,2-c]chromene-6,11-dione |
| Indeno[2,1-b]chromene-6-carboxylic acid |
| (Indeno[2,1-b]chromen-6-yl)methanol |
| 2-alkynylhalobenzene |
| 2-alkynylphenol |
| Indeno[1,2-c]chromene |
| o-(alkynyl)styrene |
| Indeno[1,2-b]thiochromene |
| Indeno[2,1-b]thiophene |
| Thienopyrimidine |
| Thienopyridine |
| Hydrazine |
| Hydroxylamine |
| Pyrazole |
| Isoxazole |
| Enaminonitrile |
| Enaminone |
Regioselective and Stereoselective Functionalization
The regioselective and stereoselective functionalization of this compound is a nuanced area of study, primarily focusing on the directed reactions of its constituent functional groups and the inherent chirality of its core structure. Research in this domain is critical for the synthesis of complex derivatives with potential applications in materials science and medicinal chemistry. The reactivity of the molecule is dominated by the aldehyde group at the 6-position and the potential for reactions on the aromatic backbone.
The aldehyde group is a primary site for a variety of nucleophilic addition reactions. The stereochemical outcome of these additions is of significant interest. For instance, the addition of organometallic reagents, such as Grignard or organolithium compounds, to the aldehyde can lead to the formation of chiral secondary alcohols. The facial selectivity of this attack (i.e., whether the nucleophile adds to the Re or Si face of the aldehyde) is influenced by the steric and electronic properties of the indeno[2,1-b]chromene scaffold and the nature of the nucleophile and reaction conditions. While specific studies on this compound are limited, analogous reactions on other polycyclic aromatic aldehydes suggest that the bulky, planar nature of the ring system can exert significant steric hindrance, potentially leading to moderate to high diastereoselectivity when a chiral center is already present or when a chiral catalyst is employed.
Furthermore, the aldehyde can be a handle for various condensation reactions. For example, the Wittig reaction or Horner-Wadsworth-Emmons olefination can be employed to introduce new carbon-carbon double bonds at the 6-position. The stereoselectivity of these reactions (E/Z selectivity) would be dependent on the specific reagents and reaction conditions used.
Regioselective functionalization of the aromatic rings of the indeno[2,1-b]chromene system is more challenging due to the multiple potential reaction sites. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would likely be directed by the combined electronic effects of the fused ring system and the deactivating effect of the aldehyde group. The precise location of substitution is difficult to predict without experimental data. However, computational studies on related polycyclic aromatic hydrocarbons can provide insights into the most electronically favorable positions for electrophilic attack.
In the context of stereoselective synthesis, the development of catalytic asymmetric methods is a key focus. For instance, the enantioselective reduction of the aldehyde to the corresponding alcohol can be achieved using chiral reducing agents or catalysts. Similarly, catalytic asymmetric additions of nucleophiles to the aldehyde are a powerful tool for creating stereogenic centers with high enantiomeric excess.
While comprehensive research specifically detailing the regioselective and stereoselective functionalization of this compound is not extensively available in public literature, the principles of organic synthesis provide a strong framework for predicting its reactivity. Further experimental investigation is necessary to fully elucidate the specific outcomes of these transformations and to develop a robust toolbox for the synthesis of its derivatives.
Computational Chemistry and Molecular Modeling Studies of Indeno 2,1 B Chromene 6 Carbaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods are used to predict molecular geometry, electronic structure, and various spectroscopic properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For chromene derivatives, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G**, are employed to determine the most stable molecular conformation by optimizing the geometry to a local energy minimum. utar.edu.my These studies can accurately predict bond lengths, bond angles, and dihedral angles.
For instance, studies on related compounds like 6-Bromo-4-Oxo-4H-Chromene-3-Carbaldehyde have used DFT to establish the optimized molecular structure and have shown good agreement between calculated and experimental geometric parameters. utar.edu.mymdpi.com The electronic properties, such as the distribution of electron density, can be visualized through Molecular Electrostatic Potential (MEP) maps. These maps highlight the regions of negative and positive electrostatic potential, indicating sites prone to electrophilic and nucleophilic attacks, respectively. utar.edu.my In a typical chromene structure, negative potentials are often localized around oxygen atoms, identifying them as potential sites for interaction. utar.edu.my
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. rsc.org
From the energies of HOMO and LUMO, several global reactivity descriptors can be calculated to further characterize the molecule's chemical behavior. These descriptors include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution. rsc.org
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a change in its electron cloud. rsc.org
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
Studies on other chromene derivatives have shown that these parameters provide valuable insights into their reactivity profiles. mdpi.comrsc.org
| Global Reactivity Descriptor | Formula | Description |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the power of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Indicates resistance to deformation of the electron cloud. |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measures the propensity of a species to accept electrons. |
This table outlines the standard formulas used to calculate global reactivity descriptors from HOMO and LUMO energies.
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand how a ligand, such as a chromene derivative, might interact with a biological target, typically a protein or enzyme. nih.govresearchgate.net
The primary goal of ligand-target interaction analysis is to identify the specific interactions that stabilize the ligand within the binding site of the target protein. These interactions can include:
Hydrogen Bonds: Crucial for specificity and affinity.
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the target.
Van der Waals Forces: Weak, short-range electrostatic attractive forces. mdpi.com
π-π Stacking: Interactions between aromatic rings. nih.gov
Cation-π Interactions: Electrostatic interaction between a cation and a π-system.
In studies of similar chromene compounds, docking simulations have revealed detailed interaction patterns. For example, the furochromone scaffold has been shown to engage in aromatic–aromatic stacking interactions with tryptophan residues in the active site of acetylcholinesterase. nih.gov
Scoring functions are used in molecular docking programs to estimate the binding affinity between the ligand and the target. nih.gov The binding affinity is typically expressed in kcal/mol, with a more negative value indicating a stronger, more favorable interaction. mdpi.comresearchgate.net Various docking software packages, such as AutoDock and MolDock, utilize different algorithms and scoring functions to predict these binding energies. nih.gov For related furochromene derivatives, calculated binding energies have been used to rank potential inhibitors and correlate computational predictions with experimental inhibitory activities. nih.govmdpi.com
| Compound Type | Target Protein | Predicted Binding Energy (kcal/mol) |
| Furochromone Derivative | Human LOX-5 | -55.62 |
| Furochromone Derivative | β-secretase | -92.28 |
| Chalcone Derivative | S. aureus PBP | -7.40 |
This table presents examples of binding affinities calculated for compounds structurally related to chromenes against various protein targets, as reported in the literature. mdpi.commdpi.com
Molecular docking provides a detailed, three-dimensional view of how a ligand fits into the active site of a protein. This characterization helps in understanding the mechanism of action. For example, docking studies on chromene-based ligands targeting the σ1 receptor have identified key amino acid residues, such as Asp126 and Trp121, as crucial for binding through salt bridges and π-π stacking interactions. nih.gov The analysis of binding modes can reveal whether a ligand binds deep within a catalytic pocket or at a peripheral site, which has important implications for its biological effect. nih.gov Visualizing the docked pose allows researchers to understand the spatial arrangement of the ligand and the surrounding amino acids, guiding the design of new derivatives with improved potency and selectivity. researchgate.net
Pharmacophore Modeling
Pharmacophore modeling is a crucial computational technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This approach can be broadly categorized into ligand-based and structure-based methods.
Ligand-Based Pharmacophore Model Generation
In the absence of a known 3D structure of a biological target, ligand-based pharmacophore models can be generated from a set of molecules known to be active. This method involves aligning these active compounds and extracting the common chemical features that are believed to be responsible for their biological activity. For Indeno[2,1-b]chromene-6-carbaldehyde, this would involve collecting a series of structurally similar compounds with known activity and using computational algorithms to generate a hypothesis of the key features. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
Structure-Based Pharmacophore Model Development
When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is available, a structure-based pharmacophore model can be developed. This is achieved by analyzing the interactions between the target and a bound ligand. The model would define the key interaction points within the target's binding site. If this compound were to be studied for its effect on a specific protein, and the crystal structure of that protein was known, a pharmacophore model could be constructed to guide the design of new, potentially more potent, derivatives.
Identification of Key Chemical Features for Activity
The ultimate goal of pharmacophore modeling is to identify the key chemical features that are critical for the biological activity of a compound. For the Indeno[2,1-b]chromene scaffold, these features would likely include the planar aromatic system, the oxygen atom in the chromene ring acting as a hydrogen bond acceptor, and the specific substituent at the 6-position. The carbaldehyde group on this compound introduces a key hydrogen bond acceptor (the carbonyl oxygen) and a potential reactive site. A pharmacophore model would precisely map the spatial relationships between these features required for optimal interaction with a biological target.
Table 1: Potential Pharmacophoric Features of this compound
| Feature Type | Potential Source on Compound |
|---|---|
| Aromatic Ring | Indene (B144670) and Chromene ring systems |
| Hydrogen Bond Acceptor | Oxygen in the chromene ring, Oxygen in the carbaldehyde group |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the behavior of a compound and its interaction with a biological target at an atomic level.
Conformational Dynamics of Compound-Target Complexes
MD simulations can be used to explore the conformational flexibility of this compound when bound to a biological target. By simulating the complex over a period of time (typically nanoseconds to microseconds), researchers can observe how the compound adjusts its shape to fit within the binding pocket and how the target protein may change its conformation in response to the compound binding. This provides a dynamic picture of the binding event that is not available from static models.
Stability and Interaction Profile Analysis
A key application of MD simulations is to assess the stability of the interaction between a compound and its target. By analyzing the trajectory of the simulation, it is possible to calculate various parameters, such as the root-mean-square deviation (RMSD) of the compound in the binding site, to determine if the binding pose is stable. Furthermore, the simulations allow for a detailed analysis of the interaction profile, identifying which specific amino acid residues in the target are forming persistent interactions (e.g., hydrogen bonds, hydrophobic contacts) with the compound throughout the simulation. This information is invaluable for understanding the basis of molecular recognition and for guiding lead optimization efforts.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Indeno[2,1-b]chromene |
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com This approach is fundamental in drug discovery for predicting the activity of new compounds and optimizing lead structures. mdpi.com
The development of a QSAR model is a systematic process that involves selecting a dataset of compounds with known activities, calculating molecular descriptors that encode their structural features, and using statistical methods to build and validate a predictive model. mdpi.comyoutube.com For chromone (B188151) derivatives, various QSAR models have been successfully developed to predict activities such as antioxidant potential and fungicidal effects. nih.govnih.govfrontiersin.org
For instance, a 3D-QSAR study on synthetic chromone derivatives for their antioxidant activity employed molecular field analysis (MFA) with the genetic partial least squares (G/PLS) method for regression analysis. nih.gov This approach generated a statistically significant model with good predictive ability, as indicated by its validation scores. nih.govresearchgate.net Another study on 3-iodochromone derivatives as potential fungicides developed several 2D-QSAR models using Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). frontiersin.org The MLR model was identified as the most robust, demonstrating high correlation and predictive power after rigorous internal and external validation. frontiersin.org
These models are built using a training set of molecules and their predictive power is assessed using a separate test set. nih.govresearchgate.net Key statistical parameters are used to evaluate the quality and reliability of the developed QSAR models.
Table 1: Representative Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Description | Typical Value for a Good Model |
| Correlation Coefficient | r² | A measure of the goodness of fit of the model to the training set data. | > 0.6 |
| Cross-validated Correlation Coefficient | q² or r²cv | A measure of the internal predictive ability of the model, often calculated using the leave-one-out (LOO) method. | > 0.5 |
| Predicted Correlation Coefficient | r²pred | A measure of the model's ability to predict the activity of an external test set of compounds. | > 0.5 |
| Standard Error | S.E. | Indicates the absolute error of the predictions. | Lower values are better. |
| F-ratio | F | A statistical test to assess the overall significance of the regression model. | Higher values are better. |
This table is a generalized representation based on multiple QSAR studies. Specific values and parameters can vary depending on the study and methodology. nih.govfrontiersin.orgjournalcra.com
A key outcome of QSAR studies is the identification of specific structural features that positively or negatively influence biological activity. nih.gov For chromone derivatives, studies have revealed that the presence and position of certain substituents are crucial.
Virtual Screening Methodologies
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov This method accelerates the drug discovery process by prioritizing compounds for experimental testing. nih.govresearchgate.net
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) that a molecule must possess to interact with a specific target. nih.govlongdom.org This model then serves as a 3D query to rapidly screen compound databases. nih.govnih.gov
This approach has been successfully applied to chromone derivatives to find potential inhibitors for targets like acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research. nih.govnih.gov In one such study, a 3D QSAR pharmacophore model was developed for chromone derivatives with known AChE inhibitory activity. nih.gov The best hypothesis, designated AAHHRR_4, consisted of two hydrogen bond acceptors, two hydrophobic regions, and two aromatic rings. nih.gov This model was then used to screen the ChEMBL and MCULE databases, leading to the identification of two promising hit molecules that exhibited high docking scores and favorable binding energies. nih.gov
The general workflow for pharmacophore-based screening involves:
Model Generation: Creating a pharmacophore model based on a set of known active ligands or the structure of the target's binding site. longdom.orgresearchgate.net
Model Validation: Ensuring the model can distinguish between active and inactive compounds. mdpi.com
Database Screening: Using the validated model as a filter to search large compound libraries (like ZINC or ChEMBL) for molecules that match the pharmacophore features. nih.govmdpi.com
Hit Refinement: Subjecting the initial hits to further filtering, such as applying Lipinski's rule-of-five for drug-likeness, and subsequent docking studies. mdpi.compitt.edu
Docking-based virtual screening predicts the preferred orientation and binding affinity of a ligand when it binds to the active site of a target protein. nih.govnih.gov It is a powerful tool for hit identification when the three-dimensional structure of the target protein is known. researchgate.net
Studies on various chromone derivatives have utilized this method to identify potential inhibitors for a range of targets. For example, chromone derivatives have been docked against the Bcr-Abl oncogene, a target for antileukemic drugs. nih.gov In that study, synthesized 4H-chromone derivatives were docked using software like AutoDock, yielding binding energy scores that indicated a strong potential for inhibition. nih.gov The most promising compounds were then subjected to molecular dynamics (MD) simulations to confirm the stability of the ligand-protein complex. nih.gov
Similarly, in the search for AChE inhibitors, hit compounds identified from pharmacophore screening were further analyzed using docking. nih.gov This step provided detailed information on the binding mode and interactions with key amino acid residues in the enzyme's active site, ultimately leading to the selection of the best candidates. nih.gov
Table 2: Representative Findings from a Virtual Screening Campaign for AChE Inhibitors
| Compound ID | Source Database | Docking Score (kcal/mol) | Binding Free Energy (ΔG_binding, kcal/mol) |
| CHEMBL1319989 | ChEMBL | -8.859 | -57.63 |
| MCULE-2246633290 | MCULE | -9.984 | -56.45 |
| Reference Compound | - | - | -53.79 |
This table is based on data from a study on chromone derivatives as potential acetylcholinesterase (AChE) inhibitors and serves as an example of typical virtual screening results. nih.gov
This combined approach of pharmacophore screening followed by molecular docking is a common and effective strategy in modern drug discovery, allowing for the efficient identification of novel, potent, and specific inhibitors from vast chemical spaces. nih.govmdpi.com
Structure Activity Relationship Sar Insights and Lead Optimization Principles
Elucidation of Structural Determinants for Biological Activity
The biological activity of indeno[2,1-b]chromene derivatives is intrinsically linked to their molecular architecture. The planar and rigid nature of the fused ring system provides a unique platform for interaction with biological targets. SAR studies on the broader class of indeno[2,1-b]chromenes have revealed that modifications on the chromene scaffold can significantly influence their biological efficacy. danaher.com
While specific SAR data for Indeno[2,1-b]chromene-6-carbaldehyde is not extensively detailed in publicly available research, general principles can be inferred from related chromone (B188151) and indenopyrazole structures. For instance, in a series of chromone derivatives, the introduction of a 4-bromobenzyloxy substituent at position 5 and a methoxyindole group were found to be crucial for the inhibition of the breast cancer resistance protein ABCG2. nih.gov This highlights the importance of substituents on the benzo-fused portion of the chromene ring.
Furthermore, studies on substituted chroman-4-ones have demonstrated that the nature and position of substituents have a profound impact on inhibitory activity. nih.gov It was observed that larger, electron-withdrawing groups at the 6- and 8-positions were favorable for SIRT2 inhibition. nih.gov This suggests that the electronic properties and steric bulk of substituents on the chromene ring of this compound could be key determinants of its activity. The aldehyde group at the 6-position is a critical feature, likely involved in key interactions with biological targets, and its modification or replacement would be a central aspect of any SAR investigation.
The following table summarizes hypothetical SAR insights for this compound based on findings from related compound classes.
| Position of Substitution | Type of Substituent | Postulated Effect on Activity | Rationale based on Related Compounds |
| Chromene Ring (Positions 1-4, 7-10) | Electron-withdrawing groups (e.g., halogens) | Potentially enhances activity | Electron-withdrawing groups on chromone rings have been shown to increase inhibitory potency. nih.gov |
| Electron-donating groups (e.g., methoxy) | May modulate selectivity or activity | Methoxy groups have been identified as important for the activity of some chromone derivatives. nih.gov | |
| Bulky substituents | Could enhance or decrease activity depending on the target's binding pocket | Steric hindrance can influence binding affinity. | |
| Indene (B144670) Ring (Positions 5, 7) | Modifications to the indene core | Likely to significantly alter activity | The indenofluorene-dione-thiophene core's planarity is crucial for charge transport, suggesting the indene portion's integrity is important. nih.gov |
| Position 6 (Carbaldehyde) | Conversion to other functional groups (e.g., oxime, hydrazone) | Could lead to new biological activities or improved potency | The carbonyl group is a key pharmacophoric feature that can be modified to explore new interactions. |
| Replacement with isosteres | May improve pharmacokinetic properties | Bioisosteric replacement is a common strategy in lead optimization. numberanalytics.com |
Rational Design Principles for Modulating Compound Activity
The rational design of more potent and selective analogs of this compound relies on a multidisciplinary approach that integrates computational chemistry with synthetic organic chemistry. nih.gov The goal is to understand the molecular interactions between the compound and its biological target, thereby guiding the design of new molecules with improved properties.
Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD becomes a powerful tool. Molecular docking simulations can predict the binding mode of this compound within the active site of a target protein. patsnap.com This allows for the identification of key amino acid residues involved in the interaction and provides a roadmap for designing modifications that can enhance binding affinity. For example, if a hydrophobic pocket is identified near a specific position on the chromene ring, the addition of a lipophilic substituent at that position would be a rational design strategy.
Pharmacophore Modeling: In the absence of a known target structure, a pharmacophore model can be developed based on a set of active compounds. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. New molecules can then be designed to fit this pharmacophore, increasing the probability of them being active.
Quantum Chemical Calculations: These calculations can be employed to understand the electronic properties of this compound and its analogs. This information can be crucial for understanding reactivity and interaction with biological targets.
A key principle in the rational design of analogs is the concept of bioisosterism, where a functional group is replaced by another group with similar physical or chemical properties. numberanalytics.com This can lead to compounds with improved potency, selectivity, or pharmacokinetic profiles. For instance, the aldehyde group at position 6 could be replaced with other electron-withdrawing groups to fine-tune the electronic properties of the molecule.
Strategies for Lead Compound Optimization based on Computational and Synthetic Findings
Lead optimization is an iterative process that aims to transform a promising lead compound like this compound into a clinical candidate. patsnap.com This involves enhancing its desirable properties, such as potency and selectivity, while minimizing undesirable ones, like toxicity. numberanalytics.com
Improving Potency and Efficacy: Based on SAR and computational modeling, synthetic chemists can introduce specific modifications to the lead structure. For example, if docking studies suggest that a hydrogen bond with a specific amino acid residue would be beneficial, a functional group capable of forming such a bond would be incorporated into the molecule. The synthesis of a focused library of analogs with systematic variations allows for the exploration of the chemical space around the lead compound.
Enhancing Selectivity and Reducing Off-Target Effects: A common challenge in drug development is the lack of selectivity of a lead compound, which can lead to side effects. patsnap.com Rational design can be used to modify the structure to increase its affinity for the intended target while decreasing its affinity for other related proteins. This often involves exploiting subtle differences in the binding sites of the target and off-target proteins.
Optimizing Pharmacokinetic Properties: A drug's effectiveness is not solely dependent on its potency but also on its absorption, distribution, metabolism, and excretion (ADME) properties. patsnap.com Lead optimization aims to improve these characteristics. For instance, modifications can be made to increase solubility, improve metabolic stability, or enhance cell permeability. Computational tools can predict these properties, guiding the design of compounds with a more favorable pharmacokinetic profile. nih.gov
The following table outlines potential lead optimization strategies for this compound:
| Optimization Goal | Strategy | Example Modification |
| Increase Potency | Enhance binding affinity through targeted modifications. | Introduction of a hydroxyl group to form a new hydrogen bond with the target protein, as suggested by docking studies. |
| Improve Selectivity | Exploit differences between the target and off-target binding sites. | Addition of a bulky substituent that fits into a specific pocket of the target enzyme but clashes with the binding site of a related enzyme. |
| Enhance Solubility | Introduce polar functional groups. | Conversion of the aldehyde to a more polar oxime or incorporation of a basic amine group. |
| Increase Metabolic Stability | Block sites of metabolic attack. | Introduction of a fluorine atom at a position susceptible to oxidative metabolism. |
| Improve Permeability | Modulate lipophilicity. | Fine-tuning the nature and size of substituents to achieve an optimal balance between solubility and lipophilicity. |
Potential Research Applications Beyond Biomedical Science
Materials Science Applications (e.g., Photochromic Properties, Luminescent Materials)
The development of novel materials with tailored optical and electronic properties is a cornerstone of modern materials science. The Indeno[2,1-b]chromene framework, with its extensive electronic conjugation, presents a promising scaffold for creating new functional materials.
Detailed Research Findings: While direct studies on the photochromic or luminescent properties of Indeno[2,1-b]chromene-6-carbaldehyde are not widely documented, the related class of indenofluorenes is recognized for its potential in organic electronics, including applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVCs). rsc.org Some indenofluorene derivatives have been shown to exhibit very low-energy light absorption, a property stemming from their unique electronic structure. chemspider.comnih.gov
The core structure of this compound is analogous to these systems, suggesting a potential for interesting photophysical behaviors. The aldehyde group offers a site for chemical modification, allowing for the fine-tuning of these properties. For instance, converting the aldehyde into a more extended conjugated system could shift the absorption and emission wavelengths, potentially leading to novel dyes or luminescent probes. The parent Indeno[2,1-b]chromene scaffold itself is a known structure in chemical literature. chemspider.comnist.gov
Organic Synthesis Reagents and Intermediates
In organic synthesis, the availability of versatile building blocks is crucial for the efficient construction of complex molecules. The aldehyde functional group is one of the most useful handles for synthetic chemists due to its wide range of possible transformations.
Detailed Research Findings: this compound, by virtue of its aldehyde group, is a potentially valuable synthetic intermediate. Chromene-3-carbaldehydes, for example, have been demonstrated as effective precursors for the synthesis of more complex heterocyclic systems through reactions like the Vilsmeyer-Haack reaction and subsequent Wittig reactions. nih.gov Similarly, 4-alkynyl-2-oxo-2H-chromene-3-carbaldehydes can undergo domino reactions to form diverse fused pyridine (B92270) and chromene derivatives. researchgate.net
The aldehyde group on the indeno-chromene core can be envisioned to participate in a variety of classic organic reactions:
Condensation Reactions: Reaction with amines or active methylene (B1212753) compounds to form Schiff bases, enamines, or Knoevenagel condensation products.
Oxidation: Conversion to the corresponding carboxylic acid, which can then be used for amide or ester formation.
Reduction: Transformation into a primary alcohol, providing another site for functionalization.
Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, extending the conjugated system.
These potential transformations highlight the role of this compound as a foundational molecule for creating a library of new derivatives with diverse structures and functionalities. The synthesis of related indeno[1,2-b]thiochromene derivatives has been achieved through gold-catalyzed cascade reactions, indicating that complex fused systems based on this core are synthetically accessible. nih.gov
Advanced Chemical Sensing and Diagnostic Tools
The development of selective and sensitive chemical sensors is critical for environmental monitoring, industrial process control, and diagnostics. Fluorescent chemosensors, in particular, offer high sensitivity.
Detailed Research Findings: The potential of the indeno-chromene scaffold in chemical sensing can be inferred from related structures. For example, certain dihydroindeno[1,2-b]pyrrole derivatives have been shown to function as selective OFF-ON fluorescent chemosensors for aluminum ions (Al³⁺). nih.gov These sensors operate via a chelation-enhanced fluorescence (CHEF) mechanism, where the binding of the metal ion to the sensor molecule rigidifies the structure and enhances fluorescence emission. nih.gov
This compound could serve as a precursor for similar sensing platforms. The aldehyde group can be readily converted into a chelating unit, such as a Schiff base or a hydrazone, designed to selectively bind to a specific analyte (e.g., a metal ion or an anion). Upon binding, a conformational change or an alteration of the electronic properties of the conjugated system could lead to a detectable change in its optical properties, such as a shift in color (colorimetric sensing) or a change in fluorescence intensity (fluorometric sensing).
Agrochemical Development (General Derivatization Approaches)
The search for new agrochemicals with improved efficacy and better environmental profiles is a continuous effort. Heterocyclic compounds form the basis of many existing herbicides, fungicides, and insecticides.
Detailed Research Findings: While there is no direct evidence of this compound being used in agrochemical research, the broader class of chromene derivatives is known to exhibit a wide array of biological activities. msu.edu This provides a rationale for exploring the potential of the indeno-chromene scaffold in this field.
The primary strategy would involve using this compound as a starting point for creating a diverse library of derivatives. The aldehyde group is an ideal anchor for this purpose. General derivatization approaches could include the synthesis of:
Hydrazones: By reacting the aldehyde with various substituted hydrazines.
Oximes and Ethers: By reacting with hydroxylamine (B1172632) derivatives.
Schiff Bases: Through condensation with a wide range of primary amines.
Further Heterocycles: Using the aldehyde in multicomponent reactions to build more complex fused ring systems.
These new derivatives could then be screened for potential herbicidal, fungicidal, or insecticidal activity. This synthetic strategy allows for the systematic modification of the molecule's properties, such as polarity, size, and hydrogen bonding capacity, to optimize its interaction with biological targets in plants or pests.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for Indeno[2,1-b]chromene-6-carbaldehyde, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted chromene precursors with aldehydes under acidic or catalytic conditions. For instance, manganese(IV) oxide in dichloromethane at room temperature achieves ~85% yield for analogous chromene-carbaldehyde derivatives . Optimization involves adjusting solvent polarity (e.g., DCM vs. THF), temperature (20–50°C), and catalyst loading. Monitoring via TLC and HPLC ensures intermediate purity. Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation of aldehyde groups .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?
- Methodological Answer :
- NMR (¹H/¹³C) : Confirm the aldehyde proton resonance at δ 9.8–10.2 ppm and chromene olefinic protons (δ 6.5–7.5 ppm). Aromatic protons in the indeno moiety typically appear as multiplet signals .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with chromene ring cleavage.
- X-ray Crystallography : Resolve spatial conformation, bond angles, and intermolecular interactions (e.g., π-π stacking in the indeno system) .
Q. How can researchers screen this compound for biological activity, and what controls are essential?
- Methodological Answer : Use in vitro assays targeting anticancer (MTT assay on cancer cell lines), antimicrobial (microdilution against Gram+/Gram− bacteria), or anti-inflammatory (COX-2 inhibition) activity. Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v). Replicate experiments (n ≥ 3) and validate via dose-response curves (IC₅₀/EC₅₀ calculations) .
Advanced Research Questions
Q. What mechanistic insights explain the photophysical properties of this compound, and how can these be modeled computationally?
- Methodological Answer : UV-Vis and fluorescence spectroscopy reveal π→π* transitions in the chromene-indeno system (λmax ~350–400 nm). Time-dependent density functional theory (TD-DFT) simulations (B3LYP/6-31G* basis set) predict excited-state behavior. Compare computed HOMO-LUMO gaps with experimental band gaps to validate electron-withdrawing effects of the aldehyde group .
Q. How does the stability of this compound vary under physiological vs. ambient conditions, and what degradation products form?
- Methodological Answer : Conduct accelerated stability studies:
- Physiological conditions : Incubate in PBS (pH 7.4, 37°C) and analyze via LC-MS/MS over 72 hours. Aldehyde oxidation to carboxylic acid is common.
- Ambient conditions : Expose to light (ICH Q1B guidelines) and humidity (40°C/75% RH) for 4 weeks. Monitor via HPLC for dimerization or ring-opening byproducts .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Meta-analysis : Compare datasets across studies for consistency in assay protocols (e.g., cell line origins, incubation times).
- Structure-activity relationship (SAR) : Isolate substituent effects (e.g., electron-withdrawing groups at C-6 vs. C-8) using matched molecular pairs.
- Statistical validation : Apply ANOVA to identify outliers and confirm significance (p < 0.05) .
Q. How can computational docking predict the interaction of this compound with therapeutic targets like EGFR or COX-2?
- Methodological Answer : Use AutoDock Vina or Schrödinger Suite for molecular docking. Prepare the ligand by optimizing geometry (MMFF94 force field) and protonation states at physiological pH. Dock into crystal structures (PDB: 1M17 for EGFR, 5KIR for COX-2). Validate binding poses via MD simulations (100 ns) and calculate binding free energy (MM-PBSA) .
Methodological Considerations
Q. What experimental design principles minimize bias in evaluating this compound’s reactivity?
- Answer :
- Randomization : Assign reaction trials to different batches to avoid systematic errors.
- Blinding : Use coded samples during spectroscopic analysis.
- Controls : Include blank reactions (no catalyst) and internal standards (e.g., anthracene for HPLC).
- Uncertainty quantification : Report standard deviations for yields and purity metrics .
Q. How can researchers address solubility challenges during in vitro testing of this compound?
- Answer :
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or Cremophor EL to enhance aqueous solubility.
- Sonication : Apply probe sonication (20 kHz, 30 sec pulses) to disperse aggregates.
- Dynamic light scattering (DLS) : Confirm nanoparticle formation if solubility <1 μM .
Data Presentation Guidelines
- Tables : Include molar extinction coefficients (ε), kinetic parameters (kobs), and cytotoxicity indices (IC₅₀ ± SD) .
- Figures : Highlight SAR trends (e.g., substituent effects on bioactivity) and crystallographic data (ORTEP diagrams) .
- Referencing : Cite primary literature from journals like Molecules or Acta Crystallographica .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
